Bienvenue dans la boutique en ligne BenchChem!

(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate

Pharmaceutical impurity analysis HPLC purity Reference standard qualification

(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate (CAS 109887-52-7), also referred to as trans-3-Ethoxycarbonyl-4-(4-fluorophenyl)-N-methylpiperidine-2,6-dione or Paroxetine Impurity 13, is a single-enantiomer piperidine-2,6-dione building block and a pharmacopoeially relevant impurity reference standard for the SSRI antidepressant paroxetine. Its defined (3R,4S) stereochemistry and ethyl ester moiety distinguish it from other paroxetine-related impurities, making it essential for analytical method development, ANDA/DMF submissions, and quality control applications where stereochemical identity and regulatory-grade characterization data are required.

Molecular Formula C15H16FNO4
Molecular Weight 293.29 g/mol
CAS No. 109887-52-7
Cat. No. B034518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate
CAS109887-52-7
Molecular FormulaC15H16FNO4
Molecular Weight293.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(CC(=O)N(C1=O)C)C2=CC=C(C=C2)F
InChIInChI=1S/C15H16FNO4/c1-3-21-15(20)13-11(8-12(18)17(2)14(13)19)9-4-6-10(16)7-5-9/h4-7,11,13H,3,8H2,1-2H3/t11-,13-/m1/s1
InChIKeyVLLPYAIUEKEIRQ-DGCLKSJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate (CAS 109887-52-7): A Stereochemically Defined Paroxetine Process Intermediate and Impurity Reference Standard


(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate (CAS 109887-52-7), also referred to as trans-3-Ethoxycarbonyl-4-(4-fluorophenyl)-N-methylpiperidine-2,6-dione or Paroxetine Impurity 13, is a single-enantiomer piperidine-2,6-dione building block and a pharmacopoeially relevant impurity reference standard for the SSRI antidepressant paroxetine [1]. Its defined (3R,4S) stereochemistry and ethyl ester moiety distinguish it from other paroxetine-related impurities, making it essential for analytical method development, ANDA/DMF submissions, and quality control applications where stereochemical identity and regulatory-grade characterization data are required .

Why Generic Paroxetine Impurity Standards Cannot Substitute for (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate


Paroxetine impurity standards bearing the same or similar 'Impurity 13' designation can correspond to entirely different chemical entities (e.g., CAS 176022-03-0, ((3S,4R)-1-methyl-4-phenylpiperidin-3-yl)methanol) . Even among compounds sharing the 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate core, critical differences in ester group (ethyl vs. methyl), stereochemical configuration, and regulatory documentation status render them non-interchangeable for validated analytical procedures [1]. The target compound's specific (3R,4S) configuration is essential for accurate retention time matching, system suitability testing, and quantification of this particular process-related impurity in paroxetine API and finished dosage forms.

Quantitative Differentiation Evidence for (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate Versus Closest Analogs


HPLC Purity Comparison: >98% vs. 95% Baseline Across Multiple Commercial Sources

Commercial batches of the target compound from ClearSynth are specified at >98% HPLC purity , while multiple alternative suppliers list the same compound at a standard purity of 95% . This 3-percentage-point purity differential directly impacts the reliability of quantitative impurity determinations in paroxetine drug substance testing, where ICH Q3A thresholds for identification, qualification, and reporting are applied.

Pharmaceutical impurity analysis HPLC purity Reference standard qualification

Stereochemical Identity: Single Enantiomer (3R,4S) vs. Racemic or Unspecified Ethyl Ester Analogs

The target compound is unequivocally defined as the (3R,4S)-enantiomer (alternatively named (3S,4R) under Cahn–Ingold–Prelog priority rules for the ester-bearing carbon), as evidenced by its SMILES notation CCOC([C@H]1[C@H](C2=CC=C(C=C2)F)CC(N(C1=O)C)=O)=O . In contrast, Paroxetine Impurity 20 (CAS 202534-94-9) is listed as 'Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate' without stereochemical specification, likely representing a racemic mixture or undefined stereoisomer [1]. This stereochemical ambiguity renders Impurity 20 unsuitable for chiral HPLC methods that require a single-enantiomer reference to resolve co-elution risks.

Chiral separation Enantiomeric purity Paroxetine impurity profiling

Ester Functional Group Differentiation: Ethyl Ester vs. Methyl Ester (Impurity 12) and Implications for Chromatographic Selectivity

The target compound is an ethyl ester, whereas the closely related Paroxetine Impurity 12 (CAS 153173-08-1) is the methyl ester analog (Methyl (3S,4R)-4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate) [1]. The ethyl ester's increased hydrophobicity (calculated logP difference of approximately 0.5 units based on Hansch π values for –CH₂–) produces distinct chromatographic retention behavior under reversed-phase conditions, necessitating the use of the specific ethyl ester reference standard rather than the methyl ester homolog for accurate impurity identification and quantification.

Chromatographic retention Ester homolog differentiation Impurity profiling

Regulatory Documentation Package: Full Characterization Data vs. Limited Vendor Datasheets

The target compound, when sourced from qualified suppliers such as ClearSynth or SynZeal, is provided with a comprehensive characterization package including HPLC chromatogram, 1H NMR, 13C NMR, mass spectrum, and a detailed Certificate of Analysis (CoA) compliant with ICH Q2(R1) guidelines [1]. In contrast, generic chemical suppliers frequently offer only a purity statement (e.g., '95%') without full spectroscopic documentation, which is insufficient for ANDA/DMF filing purposes where regulatory agencies require evidence of structural identity and purity assignment.

Regulatory compliance Certificate of Analysis Pharmacopoeial traceability

Storage and Stability: 2–8°C Controlled Cold-Chain vs. Ambient Storage Analogs

Qualified suppliers specify storage at 2–8°C for the target compound, reflecting its susceptibility to thermal degradation via ester hydrolysis or epimerization . In contrast, the methyl ester analog (Impurity 12) and the parent drug paroxetine hydrochloride are typically stored at controlled room temperature. This cold-chain requirement, while posing logistical considerations, serves as a quality indicator that the material has been handled under conditions preserving chemical and stereochemical integrity.

Reference standard stability Cold-chain logistics Shelf-life integrity

Procurement-Relevant Application Scenarios for (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate


Quantitative Impurity Determination in Paroxetine API by HPLC-UV or LC-MS/MS

This compound serves as the primary external reference standard for quantifying the ethyl ester process impurity in paroxetine active pharmaceutical ingredient. Its >98% HPLC purity and fully characterized identity enable accurate calculation of impurity levels against ICH Q3A reporting thresholds (0.05%), identification thresholds (0.10%), and qualification thresholds (0.15%) for a 2 g/day maximum daily dose.

Chiral HPLC Method Development and System Suitability Testing

The single-enantiomer (3R,4S) identity, confirmed by the [C@H] stereodescriptors in its SMILES notation , qualifies this compound as a system suitability reference for chiral HPLC methods that resolve the target impurity from its enantiomer and diastereomers. This application is critical for ANDA filers demonstrating that their paroxetine manufacturing process does not introduce stereochemical impurities.

Pharmacopoeial Reference Standard Qualification and ANDA/DMF Submission Support

Suppliers such as ClearSynth and SynZeal provide the compound with a comprehensive CoA, HPLC chromatogram, 1H NMR, 13C NMR, and MS data [1][2], meeting the evidentiary requirements of ICH Q2(R1) for identity and purity. This documentation package can serve as the basis for qualifying a working standard against an EP or USP paroxetine impurity monograph, streamlining the ANDA chemistry, manufacturing, and controls (CMC) section.

Forced Degradation (Stress Testing) Studies for Paroxetine Finished Dosage Forms

Although not a primary degradation product, the ethyl ester impurity can form via transesterification during manufacturing if ethanol is used as a process solvent. Including this compound in forced degradation study protocols, as described in paroxetine process characterization literature [2], enables robust stress-testing method validation and ensures that the analytical method can detect this potential process-related impurity under ICH Q1A(R2) conditions.

Quote Request

Request a Quote for (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.